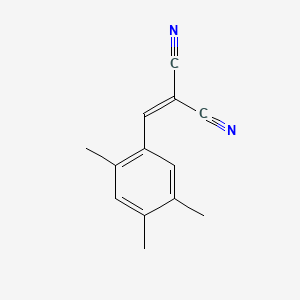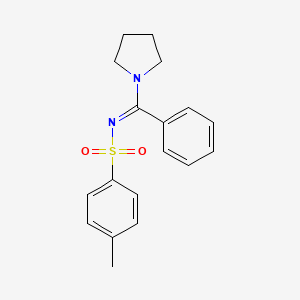![molecular formula C21H20ClN5O2 B2415958 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide CAS No. 1796946-02-5](/img/structure/B2415958.png)
3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids . Another synthesis method involves the use of LiOH·H2O as a base in 80% EtOH .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are still a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives were synthesized to evaluate their anticancer and anti-5-lipoxygenase activities. These compounds were developed through various chemical reactions, including condensation, esterification, and cycloaddition, which resulted in the creation of hybrids and derivatives with potential biological activities. The cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 were screened, along with their 5-lipoxygenase inhibition capabilities, highlighting the compound's potential as a therapeutic agent (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Another study focused on the synthesis of N-arylpyrazole-containing enaminones, which were utilized as intermediates to create substituted pyridine derivatives and bipyrazoles. These compounds were then tested for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to 5-fluorouracil. Additionally, some products exhibited antimicrobial activity, further indicating the versatility and potential therapeutic applications of these synthesized compounds (S. Riyadh, 2011).
Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidothiazines
The chemical synthesis of various pyrazolopyrimidine derivatives, including imidazopyrazolopyrimidines and pyrazolopyrimidothiazines, was explored. These processes involved chloroacylation, nucleophilic substitution, and Mannich reactions. The synthesized compounds offer a pathway to exploring new chemical entities with potential biological or pharmaceutical applications (El-Khawaga et al., 2009).
Regioselective Synthesis of Pyrazolopyrimidine Derivatives
Research into the regioselective synthesis of pyrazolopyrimidine derivatives has led to the development of compounds with specific substitutions at the 7-position, showcasing the synthetic versatility of pyrazolopyrimidines. These efforts not only contribute to the chemical knowledge base but also open the door to creating molecules with tailored properties for further biological evaluation (Drev et al., 2014).
Synthesis and DFT Calculation of Pyrazole and Pyrimidine Derivatives
A study combining synthetic chemistry and computational methods (DFT calculations) evaluated novel pyrazole and pyrimidine derivatives for their antitumor, antimicrobial, and antioxidant activities. This approach allows for a deeper understanding of the relationship between molecular structure and biological activity, offering insights into the design of more effective therapeutic agents (Farag & Fahim, 2019).
将来の方向性
The future directions of research on “3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-13-10-18-24-11-15(12-27(18)25-13)6-5-9-23-21(28)19-14(2)29-26-20(19)16-7-3-4-8-17(16)22/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCARZQTRALDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)
![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
